molecular formula C22H25N3O3 B5322720 4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

Cat. No. B5322720
M. Wt: 379.5 g/mol
InChI Key: LQLDLOGHQLGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The exact mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual activity may contribute to its therapeutic effects in psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in certain brain regions, suggesting that it may modulate neurotransmitter release. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects may contribute to its anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, its limited solubility in aqueous solutions may pose challenges for certain experiments.

Future Directions

There are several potential future directions for research on 4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one, including:
1. Further investigation of its mechanism of action and receptor binding profile.
2. Evaluation of its efficacy and safety in clinical trials for the treatment of psychiatric disorders.
3. Development of novel analogs with improved pharmacological properties.
4. Investigation of its potential application in other fields, such as cancer research or drug delivery.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop novel analogs with improved properties.

Synthesis Methods

4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 4-phenylpyrrolidin-2-one with 4-(2-methoxyphenyl)piperazine in the presence of a carbonylating agent. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models, making it a promising candidate for the treatment of psychiatric disorders.

properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-20-10-6-5-9-19(20)23-11-13-24(14-12-23)22(27)17-15-21(26)25(16-17)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLDLOGHQLGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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